

Potential Therapeutic Targets of Flavipin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Flavipin*

Cat. No.: *B1206907*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavipin, a naturally occurring phenolic compound with the systematic name 3,4,5-trihydroxy-6-methyl-1,2-benzenedicarboxaldehyde, is a secondary metabolite produced by various fungi, including species from the genera *Aspergillus*, *Chaetomium*, and *Epicoccum*.^{[1][2]} Emerging research has highlighted its diverse bioactive properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the potential therapeutic targets of **flavipin**, focusing on its anticancer, anti-inflammatory, and antimicrobial activities. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity: Targeting Apoptosis and NF-κB Signaling

Flavipin has demonstrated significant antiproliferative effects against various cancer cell lines.^{[1][3]} Its primary mechanism of action in this context involves the induction of apoptosis and the modulation of the NF-κB signaling pathway.

Induction of Apoptosis

Flavipin triggers programmed cell death in cancer cells through the intrinsic mitochondrial pathway.^{[1][3]} This is characterized by morphological changes such as cell shrinkage and DNA

fragmentation.[1] Key molecular events in **flavipin**-induced apoptosis include the upregulation of the tumor suppressor protein p53 and the subsequent downregulation of the anti-apoptotic protein BCL-2.[1][3] This shift in the BCL-2/p53 balance disrupts mitochondrial membrane potential, leading to the activation of the caspase cascade and eventual cell death.

Inhibition of NF-κB Signaling

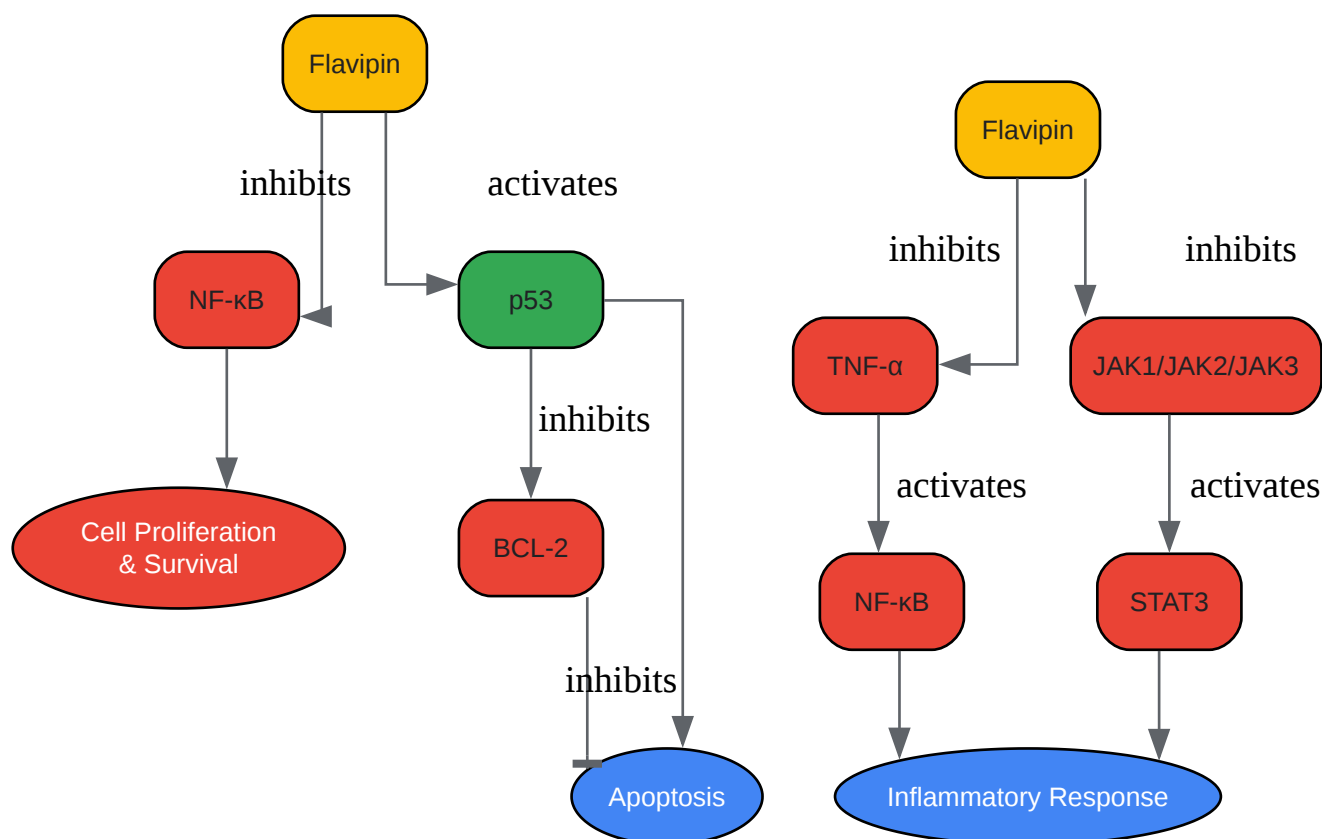
A crucial target of **flavipin** in cancer cells is the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. **Flavipin** has been shown to downregulate the expression of NF-κB, thereby inhibiting the transcription of its target genes that promote cancer cell survival and proliferation.[1]

Quantitative Data: Cytotoxicity of Flavipin

The cytotoxic effects of **flavipin** have been quantified against several human cancer cell lines and a normal cell line, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Cell Line	Cell Type	IC50 (µg/mL)	Reference
A549	Human Lung Carcinoma	9.89	[1]
HT-29	Human Colorectal Adenocarcinoma	18	[1]
MCF-7	Human Breast Adenocarcinoma	54	[1]
CCD-18Co	Normal Human Colon Fibroblasts	78.89	[1]
Normal Fibroblast	Normal Mouse Fibroblasts	>100 µM	[4]
A549	Human Lung Carcinoma	~44 µM	[5]
MCF-7	Human Breast Adenocarcinoma	~48 µM	[5]
MCF-7	Human Breast Adenocarcinoma	52.34	[6]
WRL-68	Normal Human Liver Cells	298.1	[6]

Signaling Pathway Diagram



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